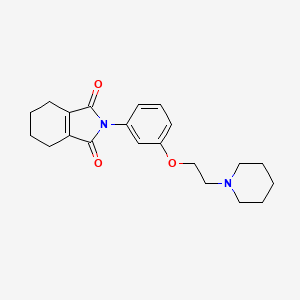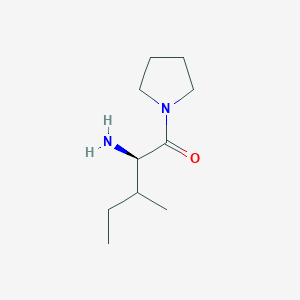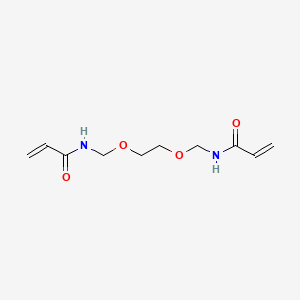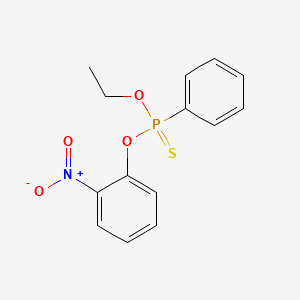
Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester is an organophosphorus compound with the molecular formula C14H14NO4PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonothioic acid group, an ethyl group, and a nitrophenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester typically involves the reaction of phenylphosphonothioic acid with ethyl alcohol and 2-nitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include phosphorus trichloride, sulfur, and sodium hydroxide. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation. Industrial production also emphasizes safety measures to handle the toxic and reactive intermediates involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonothioic acid esters.
Applications De Recherche Scientifique
Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as an anticholinesterase agent.
Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.
Mécanisme D'action
The mechanism of action of Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses and potential toxicity in insects and other organisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonothioic acid O-ethyl O-(4-nitrophenyl) ester: Similar structure but with the nitro group in the para position.
Phenylphosphonothioic acid O-methyl O-(2-nitrophenyl) ester: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Phenylphosphonothioic acid O-ethyl O-(2-nitrophenyl) ester is unique due to the specific positioning of the nitro group and the ethyl ester, which influence its reactivity and biological activity. The ortho position of the nitro group can lead to different steric and electronic effects compared to the para position, affecting the compound’s interactions with molecular targets.
Propriétés
Numéro CAS |
57856-21-0 |
|---|---|
Formule moléculaire |
C14H14NO4PS |
Poids moléculaire |
323.31 g/mol |
Nom IUPAC |
ethoxy-(2-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H14NO4PS/c1-2-18-20(21,12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)15(16)17/h3-11H,2H2,1H3 |
Clé InChI |
QFIIQNTUZPMZGP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




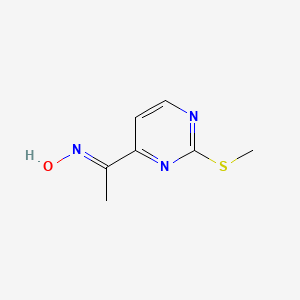
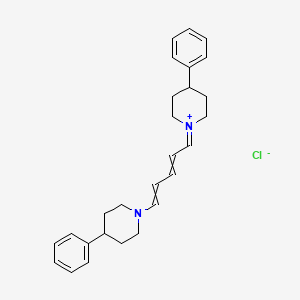
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)

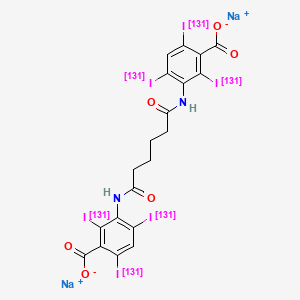

![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)
